molecular formula C12H22N2O3 B15128836 rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis

rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis

Cat. No.: B15128836
M. Wt: 242.31 g/mol
InChI Key: LSJRTQSZVVWHLJ-UHFFFAOYSA-N
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Description

rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis: is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The specific stereochemistry indicated by (2R,5R) suggests that the compound has a defined three-dimensional arrangement, which can significantly influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Carbamoyl Group: The methylcarbamoyl group can be introduced via a reaction with methyl isocyanate or through the use of carbamoyl chloride derivatives.

    tert-Butyl Ester Formation: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methylcarbamoyl group.

    Reduction: Reduction reactions could target the carbonyl group in the carbamoyl moiety.

    Substitution: Nucleophilic substitution reactions could occur at various positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis would depend on its specific biological target. Generally, compounds like this may interact with enzymes or receptors, altering their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate: Without the “rac” prefix, indicating a single enantiomer.

    tert-Butyl (2S,5S)-5-(methylcarbamoyl)piperidine-2-carboxylate: The enantiomer with opposite stereochemistry.

    tert-Butyl (2R,5R)-5-(ethylcarbamoyl)piperidine-2-carboxylate: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

The unique stereochemistry and functional groups of rac-tert-butyl (2R,5R)-5-(methylcarbamoyl)piperidine-2-carboxylate, cis contribute to its distinct biological and chemical properties. Its specific arrangement can influence its binding affinity to biological targets and its reactivity in chemical reactions.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 5-(methylcarbamoyl)piperidine-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)9-6-5-8(7-14-9)10(15)13-4/h8-9,14H,5-7H2,1-4H3,(H,13,15)

InChI Key

LSJRTQSZVVWHLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CN1)C(=O)NC

Origin of Product

United States

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